E-7386

Wnt/β-catenin signaling CBP/β-catenin interaction Cancer biology

E-7386 is an orally bioavailable, selective CBP/β-catenin interaction inhibitor validated in Wnt-driven cancer models. Unlike Porcupine inhibitors (LGK974) or pan-CBP/β-catenin agents (ICG-001, PRI-724), E-7386 uniquely induces tumor T-cell infiltration and synergizes with anti-PD-1 therapy in preclinical models. Its clinical evaluation in HCC (with lenvatinib) and solid tumors confirms translational relevance. For precise Wnt pathway modulation without complete suppression—choose E-7386.

Molecular Formula C39H48FN9O4
Molecular Weight 725.9 g/mol
CAS No. 1799824-08-0
Cat. No. B1491352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-7386
CAS1799824-08-0
Molecular FormulaC39H48FN9O4
Molecular Weight725.9 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4CC5N(C(C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C
InChIInChI=1S/C39H48FN9O4/c1-3-15-47-27-37(51)48-34(20-29-13-14-32(50)21-33(29)40)38(52)46(26-36(48)49(47)39(53)41-22-28-9-6-5-7-10-28)23-30-11-8-12-35(42-30)45-24-31(25-45)44-18-16-43(4-2)17-19-44/h3,5-14,21,31,34,36,50H,1,4,15-20,22-27H2,2H3,(H,41,53)/t34-,36-/m0/s1
InChIKeyZGNKNLOBYFTGRG-GIWKVKTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E-7386 (CAS 1799824-08-0) Procurement Guide: Baseline Characteristics and Scientific Profile


E-7386 is an orally bioavailable, small-molecule modulator of the Wnt/β-catenin signaling pathway, developed through a collaboration between Eisai and PRISM BioLab [1]. It functions as a selective inhibitor of the protein-protein interaction between β-catenin and CREB-binding protein (CBP), thereby disrupting canonical Wnt signaling-dependent gene expression without complete pathway suppression [2]. In preclinical models, E-7386 exhibits antitumor activity in Wnt-activated cancers and demonstrates immunomodulatory effects, including the induction of T-cell infiltration into tumors, which synergizes with anti-PD-1 therapy [3]. This compound is currently under clinical evaluation for solid tumors, both as a monotherapy and in combination with pembrolizumab and lenvatinib [4].

Why E-7386 Cannot Be Substituted with Generic Wnt/β-Catenin Inhibitors: A Comparative Procurement Rationale


While multiple Wnt pathway inhibitors exist, they operate through distinct molecular mechanisms that are not interchangeable [1]. E-7386's selective disruption of the β-catenin/CBP interaction offers a differentiated efficacy profile compared to Porcupine inhibitors like LGK974 or other CBP/β-catenin inhibitors like ICG-001 and PRI-724 [2]. These distinctions are critical for research programs aiming to achieve precise pathway modulation, as substituting E-7386 with an alternative could lead to divergent outcomes in assays reliant on CBP-specific transcriptional activity or immune microenvironment modulation. The following quantitative evidence demonstrates that E-7386 occupies a unique position in terms of potency, selectivity, and in vivo activity relative to its closest analogs, which directly impacts scientific selection and procurement decisions.

E-7386 vs. Competitors: Quantitative Evidence for Differentiated Procurement


Comparative Potency: E-7386 Exhibits Higher Cellular Potency than First-Generation CBP/β-Catenin Inhibitors ICG-001 and PRI-724

E-7386 demonstrates a lower IC50 value for inhibiting the CBP/β-catenin interaction compared to the first-generation inhibitor ICG-001. In cellular reporter assays, E-7386 inhibits canonical Wnt signaling with IC50 values of 55 nM and 73 nM in LiCl-stimulated HEK293 and MDA-MB-231 cells, respectively . In contrast, ICG-001 antagonizes Wnt/β-catenin/TCF-mediated transcription with an IC50 of 3 μM [1]. PRI-724, a second-generation CBP/β-catenin inhibitor, has an IC50 of 45 nM for disrupting the interaction . This difference is significant for researchers requiring potent and specific pathway inhibition.

Wnt/β-catenin signaling CBP/β-catenin interaction Cancer biology

Mechanistic Selectivity: E-7386 Selectively Modulates CBP/β-Catenin Interaction Unlike Porcupine Inhibitors

E-7386 specifically inhibits the interaction between β-catenin and CBP, a key coactivator for Wnt-dependent transcription [1]. In contrast, LGK974 (WNT974) is a Porcupine (PORCN) inhibitor that blocks Wnt ligand secretion, which affects all Wnt signaling globally [2]. This mechanistic difference is critical: E-7386's selective targeting of the CBP/β-catenin axis allows for more nuanced modulation of Wnt target gene expression compared to the broad pathway blockade by PORCN inhibitors. While LGK974 exhibits sub-nanomolar IC50 values (0.3 nM) in specific assays [3], its mechanism can lead to intestinal toxicity due to global Wnt suppression, which is a known liability of PORCN inhibitors. E-7386's selective mechanism is designed to mitigate this toxicity while retaining antitumor efficacy.

Wnt signaling Protein-protein interaction Target selectivity

In Vivo Antitumor Activity: E-7386 Suppresses Polyp Formation in ApcMin/+ Mouse Model

E-7386 demonstrates significant in vivo efficacy in the ApcMin/+ mouse model, a standard preclinical model for Wnt-driven intestinal tumorigenesis. Oral administration of E-7386 at doses ranging from 8.5 to 50 mg/kg resulted in a dose-dependent reduction in the number of intestinal polyps . This model is particularly relevant because it recapitulates the genetic lesions (APC mutations) found in the majority of human colorectal cancers, where Wnt signaling is constitutively activated. While direct comparative in vivo data for E-7386 against other Wnt inhibitors in the same model is limited, the efficacy of E-7386 in this clinically relevant model validates its utility for in vivo studies of Wnt-driven tumorigenesis.

Colorectal cancer Apc mutation In vivo efficacy

Combination Therapy Synergy: E-7386 Enhances Anti-PD-1 and Lenvatinib Activity via Immune Modulation

E-7386 modulates the tumor immune microenvironment by inducing infiltration of CD8+ T cells into tumors, a property not shared by all Wnt inhibitors [1]. In the MMTV-Wnt1 transgenic mouse model, E-7386 treatment led to downregulation of hypoxia and immune response-related genes and increased CD8+ T-cell infiltration [2]. This immunomodulatory effect translated to synergistic antitumor activity when combined with anti-PD-1 antibody [3]. Furthermore, E-7386 enhanced the antiangiogenic effects of lenvatinib in preclinical models [4]. Clinically, in a Phase 1b trial of E-7386 combined with lenvatinib in advanced hepatocellular carcinoma, 9 partial responses were observed among 25 patients, including 3 responses in patients who had previously received lenvatinib [5]. This combination benefit is a key differentiator for E-7386, positioning it as a preferred candidate for combination regimens with immune checkpoint inhibitors or antiangiogenic agents.

Immuno-oncology Combination therapy Tumor microenvironment

E-7386: Validated Research and Preclinical Application Scenarios


In Vitro Studies of CBP-Dependent Wnt Transcription in Cancer Cell Lines

For researchers investigating the specific role of CBP/β-catenin-mediated transcription in cancer, E-7386 provides a potent and selective tool. Its IC50 values of 55-73 nM in Wnt reporter assays allow for robust inhibition of the pathway at low concentrations, minimizing off-target effects. This is particularly relevant for studies in cell lines with activated Wnt signaling, such as those harboring APC or β-catenin mutations.

In Vivo Studies of Wnt-Driven Intestinal Tumorigenesis (ApcMin/+ Model)

E-7386 has demonstrated oral bioavailability and efficacy in the ApcMin/+ mouse model of intestinal polyposis . This model is a standard for preclinical evaluation of Wnt inhibitors in colorectal cancer. E-7386 can be used in this model to study its effects on polyp formation, Wnt target gene expression, and tumor microenvironment modulation.

Combination Therapy Studies with Immune Checkpoint Inhibitors

The preclinical evidence of E-7386's ability to induce T-cell infiltration and synergize with anti-PD-1 therapy [1] supports its use in immuno-oncology research. E-7386 can be employed in syngeneic tumor models (e.g., MMTV-Wnt1) to investigate the mechanisms by which Wnt inhibition modulates the tumor immune microenvironment and enhances the efficacy of checkpoint blockade.

Translational Research in Hepatocellular Carcinoma (HCC)

The clinical activity of E-7386 in combination with lenvatinib in advanced HCC [2] validates this combination for translational research. Preclinical models of HCC can be used to further explore the synergistic mechanisms, optimize dosing schedules, and identify predictive biomarkers for response to E-7386-containing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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